molecular formula C15H23NO2 B13821517 Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester CAS No. 28460-09-5

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester

Cat. No.: B13821517
CAS No.: 28460-09-5
M. Wt: 249.35 g/mol
InChI Key: WUOYUUHGJZHLCZ-UHFFFAOYSA-N
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Description

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is an organic compound with a complex structure It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction may produce amines.

Scientific Research Applications

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Similar structure but with a phenyl group instead of a 4-(1,1-dimethylethyl)phenyl group.

    Carbamic acid, N-(2-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester: Contains a thiazolyl group, offering different chemical properties.

    Carbamic acid, (4-ethynylphenyl)-, 1,1-dimethylethyl ester: Features an ethynyl group, leading to unique reactivity.

Uniqueness

Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its bulky tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

28460-09-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(4-tert-butylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-12(9-11-13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

WUOYUUHGJZHLCZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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